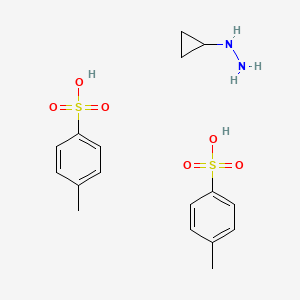
n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine is a complex organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes a tetrahydroquinoline ring system substituted with a methyl group and a propan-1-amine moiety
Vorbereitungsmethoden
The synthesis of n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroquinoline derivative . The reaction conditions typically involve heating the reaction mixture to a specific temperature to facilitate the cyclization process.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may lead to the formation of quinoline derivatives, while reduction can yield fully saturated amine products.
Wissenschaftliche Forschungsanwendungen
n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry. In biology, it has been studied for its potential role as a neurotransmitter modulator and its effects on various biological pathways .
In medicine, this compound is of interest due to its potential therapeutic properties, including its ability to interact with specific molecular targets in the brain. It has been investigated for its potential use in the treatment of neurodegenerative disorders and as a monoamine oxidase (MAO) inhibitor . In industry, it may be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways in the body. One proposed mechanism is its role as a monoamine oxidase inhibitor, which prevents the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially improving mood and cognitive function.
The compound may also interact with other molecular targets, such as receptors and enzymes, to exert its effects. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its biological effects.
Vergleich Mit ähnlichen Verbindungen
n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine can be compared with other similar compounds, such as N-methyl-1,2,3,4-tetrahydroquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline . These compounds share structural similarities but differ in their specific substituents and functional groups.
The uniqueness of this compound lies in its specific combination of a tetrahydroquinoline ring with a propan-1-amine moiety, which imparts distinct chemical and biological properties. This compound’s ability to act as a monoamine oxidase inhibitor and its potential therapeutic applications set it apart from other similar compounds.
Similar Compounds
- N-methyl-1,2,3,4-tetrahydroquinoline
- 1-methyl-1,2,3,4-tetrahydroisoquinoline
- 4-methyl-2-hexanamine
- 6-bromo-4-amino-2-heptanol
These compounds, while similar in structure, may exhibit different chemical reactivity and biological activity due to variations in their substituents and functional groups.
Eigenschaften
Molekularformel |
C14H22N2 |
|---|---|
Molekulargewicht |
218.34 g/mol |
IUPAC-Name |
N-methyl-N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C14H22N2/c1-3-9-16(2)11-12-6-7-14-13(10-12)5-4-8-15-14/h6-7,10,15H,3-5,8-9,11H2,1-2H3 |
InChI-Schlüssel |
KQVCBTHVZDZHAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C)CC1=CC2=C(C=C1)NCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


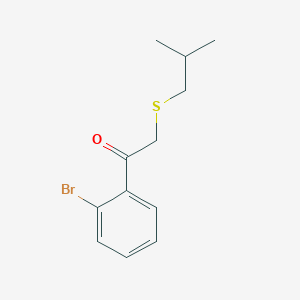

![(2Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13650236.png)
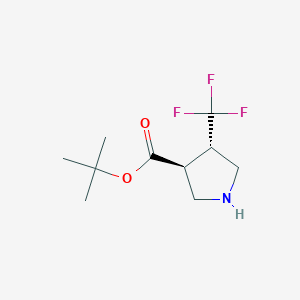
![Chaerophyllin (6CI); (3E,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylene]dihydro-2(3H)-furanone](/img/structure/B13650253.png)
![Octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid](/img/structure/B13650261.png)
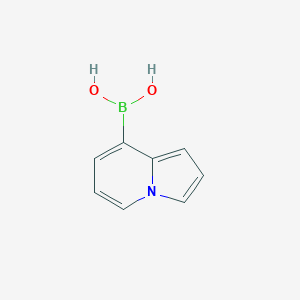
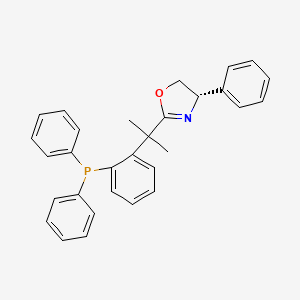
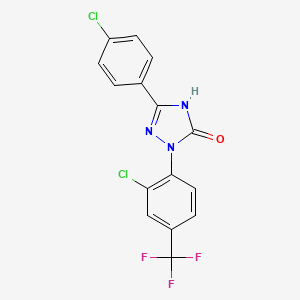
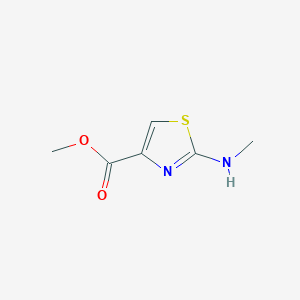
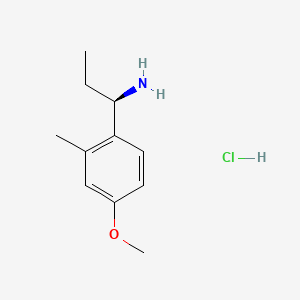
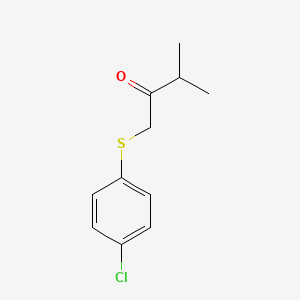
![17-(7-Hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13650306.png)
